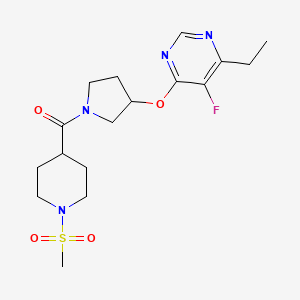
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H25FN4O4S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as a pyrrolidine-based derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN5O2, with a molecular weight of approximately 395.4 g/mol. The structure features a pyrrolidine ring, a fluorinated pyrimidine moiety, and a piperidine component, which collectively contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN5O2 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 2034298-93-4 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in various metabolic pathways. Initial studies suggest that it may act as an inhibitor of key kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.
Enzyme Inhibition Studies
Preliminary findings indicate that the compound exhibits inhibitory effects on certain kinases associated with cancer progression and other diseases. For instance, studies have shown that similar pyrimidine derivatives can inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel targets for antimalarial therapies .
Biological Activity
The following biological activities have been associated with the compound:
- Anticancer Activity : The fluorinated pyrimidine component is known for its role in anticancer therapies. Compounds containing fluoropyrimidine derivatives often exhibit cytotoxic effects against various cancer cell lines.
- Antimalarial Potential : Similar structural analogs have demonstrated efficacy against malaria parasites by inhibiting essential kinases involved in their life cycle .
- Neuroprotective Effects : Some derivatives containing pyrrolidine and piperidine rings have been linked to neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:
- Kinase Inhibition Assays : Using the KinaseSeeker assay, compounds were screened for their ability to inhibit PfGSK3 and PfPK6 at concentrations ranging from 1 μM to 100 nM. Results indicated that modifications to the pyrrolidine ring significantly influenced inhibitory potency .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | PfGSK3 | 17 |
| Compound B | PfPK6 | 181 |
Pharmacological Profiles
Research has highlighted the pharmacological profiles of compounds similar to this compound, emphasizing their potential as dual inhibitors targeting multiple pathways involved in disease progression .
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O4S/c1-3-14-15(18)16(20-11-19-14)26-13-6-7-21(10-13)17(23)12-4-8-22(9-5-12)27(2,24)25/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCAGBIYURPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














